3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt

IP3 receptor binding radioligand displacement bovine adrenal cortex

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt (3F-IP3) is a synthetic, fluorinated analog of the second messenger D-myo-inositol 1,4,5-trisphosphate (IP3). The substitution of the 3-hydroxyl group with a fluorine atom confers resistance to metabolism by IP3 3-kinase while retaining full agonist activity at IP3 receptors (IP3Rs), enabling sustained intracellular Ca2+ release.

Molecular Formula C6H8FNa6O14P3
Molecular Weight 553.974
CAS No. 129365-68-0
Cat. No. B590676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt
CAS129365-68-0
Molecular FormulaC6H8FNa6O14P3
Molecular Weight553.974
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1
InChIKeyVFNWMLQRKXRHML-WWQPYMEFSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate Hexasodium Salt (CAS 129365-68-0): A Metabolically Stabilized IP3 Receptor Agonist for Calcium Signaling Research


3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt (3F-IP3) is a synthetic, fluorinated analog of the second messenger D-myo-inositol 1,4,5-trisphosphate (IP3). The substitution of the 3-hydroxyl group with a fluorine atom confers resistance to metabolism by IP3 3-kinase while retaining full agonist activity at IP3 receptors (IP3Rs), enabling sustained intracellular Ca2+ release [1]. This compound is widely used as a pharmacological tool to dissect IP3R-mediated Ca2+ signaling pathways in intact cells and permeabilized preparations [2].

Why Native IP3 or Other In-Class Analogs Cannot Substitute for 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate Hexasodium Salt in Specialized Experimental Designs


Native IP3 (Ins(1,4,5)P3) is rapidly metabolized by IP3 3-kinase and 5-phosphatase, limiting its utility in experiments requiring sustained receptor activation or precise intracellular concentration control [1]. Other potent IP3R agonists, such as adenophostin A, exhibit supra-physiological binding affinity (Ki ~0.18–10 nM) and altered cooperativity that can complicate interpretation of Ca2+ release kinetics [2]. In contrast, 3F-IP3 provides a near-native binding affinity (Ki = 8.0 nM) with resistance to 3-kinase, making it uniquely suited for studies where metabolic stability must be paired with physiologically relevant receptor pharmacology [3].

Quantitative Differentiation of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate Hexasodium Salt from Key Comparators


IP3 Receptor Binding Affinity: 3F-IP3 Retains Near-Native Affinity Compared to IP3

3F-IP3 binds to the IP3 receptor with high affinity (Ki = 8.0 nM), only 1.36-fold weaker than native IP3 (KD = 5.9 nM), demonstrating that fluorine substitution at the 3-position is well tolerated by the IP3-binding core [1]. In comparison, another 3-position analog, L-chiro-Ins(2,3,5)P3, shows substantially reduced affinity (Ki = 60.4 nM, 10.2-fold weaker than IP3) [1]. This places 3F-IP3 as the closest affinity mimic of IP3 among 3-position-modified analogs.

IP3 receptor binding radioligand displacement bovine adrenal cortex

Ca2+ Mobilization Potency in SH-SY5Y Cells: 3F-IP3 is a Full Agonist with Moderate Potency Reduction

In permeabilized SH-SY5Y neuroblastoma cells, 3F-IP3 acts as a full agonist for Ca2+ release with an EC50 of 0.37 μM, compared to 0.12 μM for IP3 [1]. This represents only a 3.1-fold reduction in potency, whereas L-chiro-Ins(2,3,5)P3 shows an 11.7-fold reduction (EC50 = 1.4 μM) [1]. The modest potency reduction of 3F-IP3 allows effective Ca2+ mobilization at concentrations that avoid non-specific effects.

calcium mobilization SH-SY5Y neuroblastoma EC50

Resistance to IP3 3-Kinase Metabolism: 3F-IP3 is a Potent 3-Kinase Inhibitor While Being Resistant to Phosphorylation

3F-IP3 is completely resistant to phosphorylation by IP3 3-kinase and acts as a potent competitive inhibitor of the enzyme with a Ki of 8.6 μM [1]. In contrast, native IP3 is rapidly phosphorylated to Ins(1,3,4,5)P4 by 3-kinase with a Km in the low micromolar range [1]. L-chiro-Ins(2,3,5)P3 also resists 3-kinase and inhibits with a Ki of 7.1 μM, demonstrating that 3-position modification universally disrupts 3-kinase recognition [1]. This metabolic stability is the primary rationale for using 3F-IP3 over native IP3 in intact cell preparations.

IP3 3-kinase metabolic stability enzyme inhibition

Susceptibility to IP3 5-Phosphatase: 3F-IP3 is Hydrolyzed at Rates Similar to IP3, Uniquely Among 3-Modified Analogs

Unlike L-chiro-Ins(2,3,5)P3, which is resistant to 5-phosphatase hydrolysis, 3F-IP3 is hydrolyzed by IP3 5-phosphatase at a rate similar to native IP3, and inhibits [3H]IP3 dephosphorylation with an apparent Ki of 3.9 μM [1]. This differential 5-phosphatase susceptibility across 3-modified analogs enables experimental designs in which IP3-5-phosphatase activity must remain operative, an advantage over the fully 5-phosphatase-resistant L-chiro-Ins(2,3,5)P3 [1].

IP3 5-phosphatase metabolic stability dephosphorylation

Quantal Ca2+ Puff Analysis in Xenopus Oocytes: 3F-IP3 Enables High-Resolution Imaging of Elementary Ca2+ Release Events

In Xenopus oocytes, intracellular concentrations of 10–30 nM 3F-IP3 evoke localized Ca2+ puffs (peak free Ca2+ ≈ 180 nM, rise time ≈ 50 ms), with puff frequency scaling as approximately the third power of [3F-IP3] [1]. At 30–60 nM, puffs trigger abortive Ca2+ waves, and at concentrations exceeding 60 nM, sustained Ca2+ elevation and propagating waves appear [1]. This graded concentration-response relationship, enabled by the metabolic stability of 3F-IP3, has established the compound as the standard tool for visualizing and quantifying elementary IP3R-mediated Ca2+ release events, a protocol not feasible with rapidly metabolized native IP3 [2].

Ca2+ puffs Xenopus oocytes confocal imaging quantal release

Low-Affinity Agonist Classification at Type 3 IP3 Receptors: Functional Distinction from Adenophostin A

In functional studies of type 3 IP3 receptors (IP3R3), 3F-IP3 is explicitly classified as a 'low-affinity' agonist relative to the 'high-affinity' agonist adenophostin A [1]. The rate of Ca2+-mediated inhibition of IP3R3 occurred at similar rates whether receptors had bound adenophostin A or 3F-IP3, indicating that agonist dissociation is not required for Ca2+ inhibition of type 3 receptors [1]. This functional classification is critical for experimental designs probing IP3R subtype-specific regulatory mechanisms, as adenophostin A's ~10-50-fold higher binding affinity [2] yields distinct Ca2+ release cooperativity (nH = 3.9 for adenophostin A vs. nH = 1.8 for IP3 at IP3R1) that may obscure subtype-specific regulatory phenomena.

IP3 receptor subtype 3 agonist affinity Ca2+ regulation

Optimal Research Application Scenarios for 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate Hexasodium Salt Based on Verified Differentiation Evidence


Sustained IP3R Activation in Intact Cells Without Caged Compound Photolysis

When experimental designs require prolonged IP3 receptor activation in intact cells—such as measuring Ca2+-activated Cl- currents, studying store-operated Ca2+ entry (ICRAC), or evaluating IP3R-dependent gene expression—3F-IP3 eliminates the need for UV flash photolysis of caged IP3 [1]. Its resistance to IP3 3-kinase (Ki = 8.6 μM) ensures that intracellular 3F-IP3 concentrations remain stable over the experimental time course, unlike native IP3 which is rapidly phosphorylated [2]. This property is particularly valuable in Xenopus oocyte electrophysiology, where 3F-IP3 injection evokes a biphasic response: a transient Ca2+-activated Cl- current from internal stores followed by a sustained ICRAC [1].

High-Resolution Imaging of Elementary Ca2+ Release Events (Ca2+ Puffs and Waves)

3F-IP3 is the compound of choice for confocal imaging of quantal Ca2+ puffs in Xenopus oocytes and other cell types [1]. Its metabolic stability allows precise intracellular concentration control, revealing that puff frequency scales with approximately the third power of [3F-IP3] (threshold ~10–30 nM), while puff amplitude (peak ~180 nM free Ca2+, rise time ~50 ms) remains largely concentration-independent [1]. This enables reproducible quantification of IP3R cluster activity, puff site density (~1 per 30 μm²), and Ca2+ wave initiation thresholds, experiments that are confounded by the rapid metabolism of native IP3 [1].

Discriminating IP3 3-Kinase-Dependent vs. 5-Phosphatase-Dependent Metabolic Pathways

Because 3F-IP3 is a substrate for 5-phosphatase (hydrolysis rate similar to IP3, apparent Ki = 3.9 μM) but completely resistant to 3-kinase, it uniquely enables researchers to isolate the contribution of each metabolic enzyme to IP3 signal termination [1]. When used alongside dual-resistant analogs (e.g., L-chiro-Ins(2,3,5)P3, which resists both enzymes), 3F-IP3 allows dissection of whether a cellular phenotype depends specifically on 3-kinase-mediated IP3 degradation versus 5-phosphatase-mediated inactivation [1].

Low-Affinity Agonist Control in IP3R Subtype Pharmacology Studies

In studies comparing IP3R subtype-specific regulatory mechanisms—particularly those using adenophostin A as a high-affinity probe—3F-IP3 serves as the appropriate low-affinity full agonist control [1]. This pairing is essential for distinguishing whether observed Ca2+ regulation phenomena (e.g., Ca2+-mediated inhibition of IP3R3) depend on agonist affinity or are intrinsic to the receptor subtype [1]. The near-native affinity of 3F-IP3 (Ki = 8.0 nM, only 1.36-fold weaker than IP3) ensures that observed differences are attributable to the comparator's supra-physiological affinity rather than to general loss of agonist efficacy [2].

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